(2S,3R)-3-hydroxypyrrolidinium-2-carboxylate
Overview
Description
(2S,3R)-3-hydroxypyrrolidinium-2-carboxylate is a chiral amino acid derivative that has garnered interest due to its unique stereochemistry and potential applications in various fields. This compound is characterized by its pyrrolidine ring, which is substituted with a hydroxyl group and a carboxylate group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-hydroxypyrrolidinium-2-carboxylate typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of a pyrrolidine-2,3-dione derivative using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst, such as a rhodium or ruthenium complex, under mild temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve biocatalytic processes using engineered enzymes that can selectively reduce the precursor compounds. These methods are advantageous due to their high selectivity, mild reaction conditions, and environmentally friendly nature.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Typical reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(2S,3R)-3-hydroxypyrrolidinium-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxypyrrolidinium-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate’s structure, thereby blocking the enzyme’s active site and preventing its normal function.
Comparison with Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar structural features but differing in the side chain.
(2S,3R)-3-hydroxyglutamate: Similar in structure but with an additional carboxylate group, leading to different chemical properties and applications.
Uniqueness: (2S,3R)-3-hydroxypyrrolidinium-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl and a carboxylate group on the pyrrolidine ring. This combination of functional groups and stereochemistry provides distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S,3R)-3-hydroxypyrrolidin-1-ium-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-DMTCNVIQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]C(C1O)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH2+][C@@H]([C@@H]1O)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-35-1 | |
Record name | cis-3-Hydroxy-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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